molecular formula C25H24N4O2S B2758403 N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 902911-22-2

N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2758403
CAS No.: 902911-22-2
M. Wt: 444.55
InChI Key: LEQZOEPBPVEFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core substituted at position 3 with a (4-methylbenzyl) group and at position 2 with a sulfanyl-linked acetamide moiety (N-bound 2,4-dimethylphenyl). This scaffold is structurally analogous to several pharmacologically active heterocycles, particularly kinase inhibitors and chemokine receptor antagonists.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-16-6-9-19(10-7-16)14-29-24(31)20-5-4-12-26-23(20)28-25(29)32-15-22(30)27-21-11-8-17(2)13-18(21)3/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZOEPBPVEFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and 4-methylbenzyl chloride. The key steps may involve:

    Formation of the pyrido[2,3-d]pyrimidin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether formation:

    Amide bond formation: The final step involves coupling the intermediate with 2,4-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group on the benzoyl moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically yields the corresponding amine derivative, which can serve as an intermediate for further functionalization.

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C (10% wt), ethanolEthyl 2-[(2-chloro-5-aminobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate85–92%

Key Notes :

  • The reaction proceeds at room temperature with high selectivity for the nitro group.

  • Over-reduction of the thiophene ring or ester group is not observed under these conditions .

Hydrolysis of the Ester Group

The ethyl carboxylate group at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reagents/ConditionsProductYieldSource
NaOH (2M), H₂O/THF (1:1), reflux2-[(2-Chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid78%

Mechanistic Insight :

  • Saponification proceeds via nucleophilic attack by hydroxide at the ester carbonyl, followed by elimination of ethanol .

Nucleophilic Aromatic Substitution (Chloro Group)

The 2-chloro substituent on the benzoyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderated by the electron-withdrawing nitro group at position 5.

Reagents/ConditionsProductYieldSource
KNH₂, NH₃ (liq.), −33°CEthyl 2-[(2-amino-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate65%

Limitations :

  • NAS requires strong nucleophiles (e.g., amide ions) due to the deactivating nitro group .

  • Regioselectivity favors substitution at the chloro position over other potential sites .

Amide Bond Hydrolysis

The central amide linkage can be cleaved under vigorous acidic or basic conditions to generate the constituent carboxylic acid and amine fragments.

Reagents/ConditionsProductsYieldSource
HCl (6M), reflux, 12h2-Chloro-5-nitrobenzoic acid + Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate88%

Side Reactions :

  • Competing ester hydrolysis may occu

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The synthesis of such compounds often involves multi-step organic reactions that can yield derivatives with enhanced pharmacological properties.

Synthetic Pathways

Recent studies have highlighted several synthetic approaches to similar compounds, including:

  • Acylation Reactions : Utilizing acetic anhydride or chloroformates for the introduction of acetamide functionalities.
  • Cyclization Techniques : Employing cyclization methods to form the pyrido[2,3-d]pyrimidine framework.

Biological Activities

The biological activities of N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can be attributed to its structural components. The following are notable applications:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The pyrido[2,3-d]pyrimidine moiety is particularly noted for its ability to target specific kinases involved in tumor growth and survival.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported that derivatives of pyrido[2,3-d]pyrimidines possess activity against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal treatments.

Anti-inflammatory Effects

Compounds with similar functional groups have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrido[2,3-d]pyrimidine derivatives. The results demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), indicating the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on novel antimicrobial agents derived from pyrido[2,3-d]pyrimidines, researchers found that specific derivatives exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents .

Data Tables

Activity TypeCompound StructureEffectivenessReference
AnticancerPyrido[2,3-d]pyrimidine derivativeIC50 = 15 µM (MCF-7 cells)Journal of Medicinal Chemistry
AntimicrobialSimilar pyrido derivativesEffective against MRSAMDPI
Anti-inflammatoryPyrido derivativesReduced cytokine levelsPMC

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name Core Structure R1 (Position 3) R2 (Position 2) Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound Pyrido[2,3-d]pyrimidin-4-one 3-[(4-Methylphenyl)methyl] Sulfanyl N-(2,4-Dimethylphenyl) ~457.5 (estimated) Not explicitly reported
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Phenyl, 6-Ethyl Sulfanyl N-(4-Nitrophenyl) 378.78 Higher polarity (nitro group)
2-[(4-Methyl-6-oxodihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl Thio N-(2,3-Dichlorophenyl) 344.21 m.p. 230°C; NMR data available
VUF10474 (CXCR3 antagonist) Pyrido[2,3-d]pyrimidin-4-one 3-(4-Ethoxyphenyl) Ethyl-N-pyridin-3-ylmethyl 2-(4-Fluoro-3-trifluoromethylphenyl) ~600 (estimated) CXCR3 antagonism
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin-4-one 3-(4-Methylphenyl) Sulfanyl N-(4-Ethylphenyl) ~495 (estimated) Increased lipophilicity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-Phenyl N-(2-Chloro-4-methylphenyl) 409.89 Supplier-reported synthesis

Key Observations

Core Heterocycle Influence: Pyrido[2,3-d]pyrimidinones (target compound, VUF10474) are associated with kinase and chemokine receptor modulation due to their planar, aromatic structure, facilitating π-π stacking in binding pockets .

Substituent Effects :

  • The 3-[(4-methylphenyl)methyl] group in the target compound enhances steric bulk and lipophilicity compared to simpler substituents like 3-phenyl () or 4-methyl ().
  • Acetamide aryl groups influence solubility and target affinity. For example, the 4-nitrophenyl group () increases polarity, while 2,4-dimethylphenyl (target) balances lipophilicity and steric hindrance.

Thieno-pyrimidinones () lack reported activity data but are structurally aligned with kinase inhibitors, warranting further investigation.

Physicochemical Data Highlights

  • : The dihydropyrimidinone derivative exhibits a melting point of 230°C and 1H NMR signals consistent with a rigid, planar acetamide group (δ 10.10 ppm for NHCO) .
  • : The nitro group in the 4-nitrophenyl substituent contributes to a higher calculated polarity (C% 45.36 vs. 58.59% in ’s pyridinyl analogs) .

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H23N3O2SC_{20}H_{23}N_3O_2S. Its structure features a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the sulfanyl group and the acetamide moiety are particularly significant for its interactions with biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to affect the MEK/ERK signaling pathway, which is crucial in cancer cell growth and differentiation .
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations. The exact IC50 values vary depending on the cell line but typically fall within the range of 0.5 to 5 µM .
  • Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .

Biological Activity Data

Biological Activity Target/Effect IC50 (µM) Reference
Kinase InhibitionMEK/ERK Pathway0.5 - 1.5
Anticancer Proliferation InhibitionVarious Cancer Cell Lines0.5 - 5
Anti-inflammatory ResponseCytokine ModulationNot specified

Case Studies

  • Anticancer Efficacy in Multicellular Spheroids : A study conducted by Fayad et al. (2019) identified this compound as a potent inhibitor of tumor growth in multicellular spheroid models. The compound demonstrated significant growth inhibition compared to control groups, indicating its potential as a therapeutic agent in solid tumors .
  • In Vivo Toxicity Studies : Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial studies indicate that while the compound exhibits promising biological activity, careful evaluation of its pharmacokinetics and potential side effects is necessary before clinical application.

Q & A

Q. What are the key steps and critical parameters in the multi-step synthesis of this compound?

The synthesis involves sequential reactions to construct the pyrido[2,3-d]pyrimidin-4-one core, followed by sulfanyl and acetamide group introductions. Critical parameters include:

  • Core formation : Use of polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization .
  • Sulfanyl incorporation : Thiolation via nucleophilic substitution, optimized with bases like K₂CO₃ in THF .
  • Acetamide coupling : Amide bond formation using EDC/HOBt or DCC in dichloromethane under nitrogen .
    Yield optimization requires strict temperature control, inert atmospheres, and purification via column chromatography .

Q. How can spectroscopic techniques confirm structural integrity and purity?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl protons at δ 2.2–2.5 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 504.18) .
    Purity is assessed via HPLC (≥95% by C18 reverse-phase) .

Q. What methodologies monitor reaction progress and optimize yields?

  • TLC : Silica gel plates (hexane:ethyl acetate) track intermediates .
  • HPLC : Quantifies residual reactants and by-products .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 10 mol% Pd for cross-coupling) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural data discrepancies?

Single-crystal X-ray diffraction (SCXRD) with SHELX refinement provides definitive bond lengths/angles. For example:

  • Crystal growth : Slow evaporation from methanol/ethyl acetate (1:1) .
  • Data collection : Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2016 refines thermal parameters and validates hydrogen bonding (e.g., intramolecular N–H⋯N interactions) .
    Discrepancies with NMR/IR data (e.g., tautomerism) are resolved by comparing crystallographic and spectroscopic conformers .

Q. What SAR strategies enhance biological activity in pyrido[2,3-d]pyrimidin-2-yl derivatives?

  • Substituent variation : Modify methylphenyl groups to electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) moieties to alter receptor binding .
  • Activity testing : Screen analogs against kinase targets (e.g., EGFR) using enzyme-linked assays and molecular docking .
  • QSAR modeling : Correlate logP values with cytotoxicity (IC₅₀) to optimize lipophilicity .

Q. How to address contradictions in biological activity across in vitro models?

  • Standardized protocols : Replicate assays in triplicate using identical cell lines (e.g., MCF-7 vs. HeLa) and passage numbers .
  • Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V) and caspase-3 activation .
  • Data normalization : Adjust for cell viability differences using MTT/WST-1 controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.